2-Amino-N-ethyl-N-(2-hydroxyethyl)acetamide hydrochloride
Overview
Description
2-Amino-N-ethyl-N-(2-hydroxyethyl)acetamide hydrochloride is an organic compound with the chemical formula C4H10ClNO2. It is commonly used in the synthesis of peptide and protein drugs to protect the amino group and other functional groups from being destroyed in chemical reactions . This compound appears as a colorless or white crystalline powder and is soluble in water and alcohol .
Mechanism of Action
Mode of Action
It is known that the compound can be used as a precursor in the synthesis of room-temperature ionic liquids, acetate, and formate ammonium salts .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-N-ethyl-N-(2-hydroxyethyl)acetamide hydrochloride . .
Preparation Methods
The synthesis of 2-Amino-N-ethyl-N-(2-hydroxyethyl)acetamide hydrochloride involves the following steps :
Reaction of 2-aminoethanol with acetic anhydride: This reaction generates 2-amino-N-(2-hydroxyethyl)acetamide.
Reaction with hydrochloric acid: The obtained product from the first step is then reacted with hydrochloric acid to produce this compound.
Chemical Reactions Analysis
2-Amino-N-ethyl-N-(2-hydroxyethyl)acetamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, typically resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
2-Amino-N-ethyl-N-(2-hydroxyethyl)acetamide hydrochloride has a wide range of applications in scientific research, including :
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in the synthesis of peptide and protein drugs, protecting amino groups during chemical reactions.
Medicine: It is utilized in the development of pharmaceutical ingredients and as a catalyst in certain drug formulations.
Industry: The compound finds applications in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
2-Amino-N-ethyl-N-(2-hydroxyethyl)acetamide hydrochloride can be compared with similar compounds such as :
2-Amino-N-(2-hydroxyethyl)acetamide: This compound has a similar structure but lacks the ethyl group, making it less effective in certain applications.
N-(2-Hydroxyethyl)ethylenediamine: This compound is used in the synthesis of room temperature ionic liquids and various coordination polymers, but it does not offer the same protective effects as this compound.
The unique structure of this compound, with its ethyl and hydroxyethyl groups, provides enhanced protective properties and makes it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
2-amino-N-ethyl-N-(2-hydroxyethyl)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.ClH/c1-2-8(3-4-9)6(10)5-7;/h9H,2-5,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWVIYKQWNEFKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220017-95-7 | |
Record name | Acetamide, 2-amino-N-ethyl-N-(2-hydroxyethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220017-95-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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